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Compound of Interest

Compound Name: YF135

Cat. No.: B12402144 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
YF135 is a potent and selective reversible-covalent PROTAC (Proteolysis Targeting Chimera)

designed to target the KRAS G12C mutant protein for degradation.[1] As a reversible-covalent

inhibitor, YF135 offers the potential for a durable pharmacodynamic effect while minimizing the

risk of off-target toxicities associated with permanent covalent modification. The reversibility of

a compound's binding to its target is a critical parameter in drug development. A washout assay

is a fundamental technique used to assess the in-vitro residence time and the reversibility of a

drug's effect on its target within a cellular context.[2] This application note provides a detailed

protocol for performing a YF135 washout assay in cultured cancer cells harboring the KRAS

G12C mutation.

The assay's primary readout is the recovery of KRAS G12C protein levels and the reactivation

of its downstream signaling, specifically the phosphorylation of ERK (p-ERK), following the

removal of YF135. This allows for a quantitative understanding of the dissociation kinetics of

YF135 from its target and the subsequent functional consequences.

Signaling Pathway
YF135 is a heterobifunctional molecule that simultaneously binds to the KRAS G12C protein

and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination

of KRAS G12C, marking it for degradation by the proteasome. The degradation of KRAS G12C
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leads to the downregulation of downstream signaling pathways, including the RAF-MEK-ERK

(MAPK) pathway, which is crucial for cancer cell proliferation and survival.[3][4][5]

YF135-mediated degradation of KRAS G12C and downstream signaling.
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Caption: YF135 induces proteasomal degradation of KRAS G12C.

Experimental Workflow
The YF135 washout assay involves treating KRAS G12C mutant cancer cells with YF135 for a

sufficient duration to induce target degradation. Subsequently, the compound is removed by

washing the cells, and the recovery of KRAS G12C and p-ERK levels is monitored over time.
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Experimental workflow for the YF135 washout assay.

YF135 Washout Assay Protocol

1. Cell Seeding
Seed KRAS G12C mutant cells
(e.g., NCI-H358, MIA PaCa-2)

in 6-well plates.

2. YF135 Treatment
Treat cells with YF135

(e.g., 1 µM for 24 hours)
to induce KRAS G12C degradation.

3. Washout Procedure
Aspirate media, wash cells 3x

with warm PBS, and add fresh,
compound-free media.

4. Time-Course Incubation
Incubate cells for various time points

post-washout (e.g., 0, 2, 4, 8, 24 hours).

5. Cell Lysis
Lyse cells at each time point
to collect protein samples.

6. Western Blot Analysis
Analyze protein lysates for KRAS G12C,
p-ERK, total ERK, and a loading control

(e.g., GAPDH).

7. Data Analysis
Quantify band intensities and normalize

to loading control. Plot protein levels
relative to the 0-hour washout time point.

Click to download full resolution via product page

Caption: Workflow of the YF135 washout experiment.
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Experimental Protocols
Materials and Reagents

Cell Lines: Human cancer cell lines with KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-

2).

Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin.

YF135: Stock solution in DMSO.

Phosphate Buffered Saline (PBS): Sterile, 1X.

RIPA Lysis Buffer: Containing protease and phosphatase inhibitors.

BCA Protein Assay Kit.

Primary Antibodies:

Rabbit anti-KRAS G12C

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

Mouse anti-total ERK1/2

Mouse anti-GAPDH or β-actin (loading control)

Secondary Antibodies:

HRP-conjugated goat anti-rabbit IgG

HRP-conjugated goat anti-mouse IgG

SDS-PAGE gels and running buffer.

PVDF membranes.

Transfer buffer.
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Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20.

Enhanced Chemiluminescence (ECL) Substrate.

Chemiluminescence Imaging System.

Cell Culture and Treatment
Cell Seeding: Seed KRAS G12C mutant cells into 6-well plates at a density that allows them

to reach 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a 5% CO2

incubator.

YF135 Treatment: The following day, treat the cells with YF135 at a final concentration of 1

µM (or a concentration known to cause significant degradation) for 24 hours. Include a

DMSO-treated vehicle control.

Washout Procedure
Aspirate Media: After the 24-hour treatment, aspirate the YF135-containing media from the

wells.

Wash: Gently wash the cells three times with pre-warmed sterile PBS to ensure complete

removal of the compound.[6][7]

Add Fresh Media: After the final wash, add fresh, pre-warmed, compound-free cell culture

media to each well. The 0-hour time point should be harvested immediately after the addition

of fresh media.

Time-Course Incubation: Incubate the plates and harvest cells at various time points post-

washout (e.g., 2, 4, 8, and 24 hours).

Western Blot Analysis
Cell Lysis: At each time point, place the plates on ice, aspirate the media, and wash the cells

once with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and
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scrape the cells. Collect the lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay kit.

Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample

buffer and boiling for 5 minutes.

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-

PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against KRAS

G12C, p-ERK, total ERK, and a loading control overnight at 4°C with gentle agitation.

Secondary Antibody Incubation: Wash the membrane three times with TBST and then

incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Detection: After final washes with TBST, add ECL substrate and visualize the protein bands

using a chemiluminescence imaging system.

Data Analysis
Densitometry: Quantify the band intensities for KRAS G12C, p-ERK, total ERK, and the

loading control using image analysis software (e.g., ImageJ).

Normalization: Normalize the intensity of the KRAS G12C and p-ERK bands to the intensity

of the loading control (GAPDH or β-actin) for each sample. For p-ERK, it is also

recommended to normalize to the total ERK levels.

Relative Quantification: Express the normalized protein levels at each washout time point as

a percentage of the levels in the DMSO-treated control cells or relative to the 0-hour washout

time point.
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Data Presentation: Plot the percentage of KRAS G12C and p-ERK recovery over time.

Data Presentation
The following tables present representative quantitative data from a YF135 washout

experiment.

Table 1: Recovery of KRAS G12C Protein Levels Post-YF135 Washout

Washout Time (Hours)
Normalized KRAS G12C Levels (Relative
to DMSO Control)

0 15%

2 35%

4 60%

8 85%

24 95%

Table 2: Recovery of p-ERK Levels Post-YF135 Washout

Washout Time (Hours)
Normalized p-ERK/Total ERK Ratio
(Relative to DMSO Control)

0 10%

2 40%

4 70%

8 90%

24 100%

Conclusion
This application note provides a comprehensive protocol for performing a YF135 washout

assay to evaluate the reversibility of its target engagement in cancer cells. By monitoring the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12402144?utm_src=pdf-body
https://www.benchchem.com/product/b12402144?utm_src=pdf-body
https://www.benchchem.com/product/b12402144?utm_src=pdf-body
https://www.benchchem.com/product/b12402144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


recovery of KRAS G12C and p-ERK levels over time, researchers can gain valuable insights

into the pharmacodynamics of YF135. This assay is a critical tool for characterizing the

mechanism of action of reversible-covalent PROTACs and for guiding the development of next-

generation targeted cancer therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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